molecular formula C9H9BrFNO2 B7937167 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide

2-bromo-3-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B7937167
M. Wt: 262.08 g/mol
InChI Key: AFWBLUAPUFGLJW-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H9BrFNO2 and a molecular weight of 262.08 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 2-bromo-3-fluorobenzoic acid with N-methoxy-N-methylamine in the presence of a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) . The reaction is carried out in solvents like methanol, isopropyl alcohol, or acetonitrile, which can solubilize DMT-MM .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-N-methoxy-N-methylbenzamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Bromo-3-fluoro-N-methoxy-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-fluoro-N-methoxy-N-methylbenzamide is unique due to the specific combination of bromine, fluorine, methoxy, and methyl groups attached to the benzamide core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

2-bromo-3-fluoro-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-4-3-5-7(11)8(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWBLUAPUFGLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C(=CC=C1)F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromo-3-fluorobenzoic acid (9.27 g), 1-N,O-dimethylhydroxylamine hydrochloride (4.129 g, 42.33 mmol), and PyBOP (22.03 g, 1 eq., 42.33 mmol) were suspended in DCM (400 mL). DIEA was then added and the resulting solution was stirred at room temp. for 14 h (no SM left by TLC). The solution was then washed with water, IN aq HCl and aq sat. NaHCO3 in succession. The organics were dried (MgSO4) and concentrated in vacuo. The residue was purified by ISCO (330 g SiO2, attached) to give 8.3 g (75%) of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide as a white solid. Rf˜0.5 (1:1 Hex:EtOAc); LC/MS ES+1: 261.99.
Quantity
9.27 g
Type
reactant
Reaction Step One
[Compound]
Name
1-N,O-dimethylhydroxylamine hydrochloride
Quantity
4.129 g
Type
reactant
Reaction Step Two
Name
Quantity
22.03 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

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